molecular formula C20H19Cl2N3O2 B3482639 N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzamide

N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzamide

Cat. No. B3482639
M. Wt: 404.3 g/mol
InChI Key: ZWBWUPPGJCWKNE-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzamide, also known as DCPM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCPM belongs to the class of pyrazole derivatives, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzamide has also been shown to interact with various cellular targets, including DNA, RNA, and proteins.
Biochemical and Physiological Effects:
N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor activities. N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzamide has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzamide in lab experiments is its high potency and selectivity, which allows for precise modulation of cellular pathways. However, one limitation of using N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzamide is its potential toxicity, as it has been shown to induce cytotoxicity in some cell types.

Future Directions

There are several potential future directions for research on N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzamide. One area of interest is the development of N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzamide-based therapies for cancer and neurodegenerative diseases. Another area of interest is the elucidation of the molecular mechanisms underlying the anti-inflammatory and immunomodulatory effects of N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzamide. Additionally, further studies are needed to investigate the potential side effects of N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzamide and to optimize its pharmacological properties for clinical use.

Scientific Research Applications

N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzamide has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In immunology, N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzamide has been shown to modulate the immune response by regulating the production of cytokines and chemokines.

properties

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O2/c1-12-19(23-20(26)14-5-8-17(27-3)9-6-14)13(2)25(24-12)11-15-4-7-16(21)10-18(15)22/h4-10H,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBWUPPGJCWKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzamide

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